

Lexithromycin chemical structure and properties

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Lexithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5), a semi-synthetic macrolide antibiotic, is a derivative of erythromycin.[1][2][3] Structurally identified as erythromycin, 9-(O-methyloxime), it was developed to improve upon the physicochemical and pharmacokinetic properties of its parent compound, offering enhanced acid stability and hydrophobicity.[2][3] Like other macrolides, **Lexithromycin** is a protein synthesis inhibitor that targets the 50S subunit of the bacterial ribosome. While it was investigated for its therapeutic potential, including in the context of HIV, it has been discontinued from clinical trials. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Lexithromycin**, aimed at supporting further research and development in the field of macrolide antibiotics.

Chemical Structure and Physicochemical Properties

Lexithromycin is a derivative of erythromycin A, where the ketone at position 9 of the aglycone ring is converted to a methoxime. This modification is key to its improved stability in acidic environments compared to erythromycin.

Chemical Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one



Synonyms: Erythromycin A 9-methoxime, Wy-48314

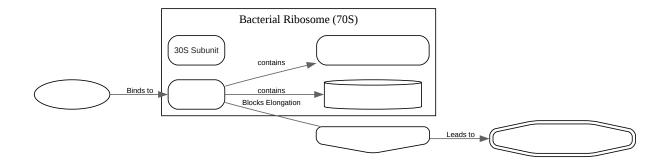
Table 1: Physicochemical Properties of Lexithromycin

| Property | Value |
|-------------------|---|
| CAS Number | 53066-26-5 |
| Molecular Formula | C38H70N2O13 |
| Molecular Weight | 763.0 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: 10 mM |
| SMILES | CC[C@H]1OC(=O)INVALID- LINKINVALID-LINK(OC) INVALID-LINKINVALID- LINKO2">C@@HINVALID- LINKINVALID-LINKC INVALID-LINK N(C)C">C@@HINVALID- LINK(O)CINVALID-LINK INVALID-LINK INVALID-LINK |
| InChl Key | HPZGUSZNXKOMCQ- SQYJNGITSA-N |

Mechanism of Action

Lexithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.





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Caption: Mechanism of action of Lexithromycin.

Experimental Protocols

Detailed experimental protocols specifically for **Lexithromycin** are not widely available in the public domain. However, based on the methodologies for related erythromycin derivatives, the following sections outline the probable approaches for synthesis and analysis.

Synthesis of Lexithromycin (Erythromycin, 9-(O-methyloxime))

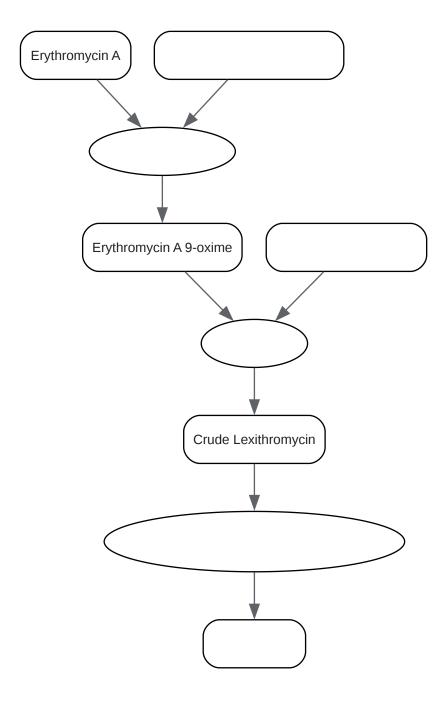
The synthesis of **Lexithromycin** would likely follow a procedure similar to that of other erythromycin oxime derivatives. This involves the reaction of erythromycin A with hydroxylamine, followed by methylation.

Hypothetical Protocol:

Oxime Formation: Erythromycin A is dissolved in a suitable solvent such as isopropanol. An
aqueous solution of hydroxylamine is added to the erythromycin solution. A mild acid
catalyst, like acetic acid, is then introduced to the reaction mixture. The reaction is
maintained at a controlled temperature (e.g., 50-60°C) to facilitate the formation of the 9oxime.



- Methylation: The resulting erythromycin A 9-oxime is then subjected to methylation. This step would likely involve a methylating agent in the presence of a base and a polar aprotic solvent.
- Purification: The final product, **Lexithromycin**, would be purified using standard techniques such as crystallization or chromatography to remove any unreacted starting materials and byproducts.



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Caption: Hypothetical synthesis workflow for **Lexithromycin**.

Analytical Methods

High-performance liquid chromatography (HPLC) is the standard method for the analysis of erythromycin and its derivatives. A reversed-phase HPLC method would be suitable for the quantification and purity assessment of **Lexithromycin**.

General HPLC Method Parameters for Erythromycin Derivatives:

- · Column: C18 stationary phase.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase is a critical parameter for achieving good peak shape and separation for basic compounds like macrolides.
- Detection: UV detection, typically in the range of 200-220 nm.
- Temperature: Column temperature is often controlled to ensure reproducibility.

Spectrophotometric methods can also be employed for the quantification of erythromycin derivatives, often after a derivatization step to form a colored product.

ADME Profile (Predicted)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for **Lexithromycin** is not readily available. However, based on the properties of erythromycin and other macrolides, a general profile can be predicted.

Table 2: Predicted ADME Properties of Lexithromycin



| Parameter | Predicted Property | Rationale (Based on Erythromycin and its Derivatives) |
|--------------|--|--|
| Absorption | Orally bioavailable with improved acid stability compared to erythromycin. | The 9-oxime modification prevents acid-catalyzed degradation in the stomach. |
| Distribution | Wide distribution into most tissues and fluids, with the exception of the brain and cerebrospinal fluid. | Macrolides are known to accumulate in tissues. |
| Metabolism | Primarily metabolized in the liver, likely by the cytochrome P450 system, particularly CYP3A4. | This is a common metabolic pathway for macrolides. |
| Excretion | Primarily excreted in the bile. A small percentage is excreted in the urine. | Biliary excretion is the main route of elimination for erythromycin. |

Clinical Development and Discontinuation

Formulations containing **Lexithromycin** were reportedly tested in clinical trials for the treatment of HIV. However, these trials were discontinued. The specific reasons for the discontinuation are not detailed in the available literature. Further investigation into historical clinical trial databases or company archives may provide more insight into the clinical development of **Lexithromycin** (Wy-48314).

Conclusion

Lexithromycin represents a chemical modification of erythromycin aimed at improving its pharmaceutical properties. While it demonstrates the characteristic mechanism of action of macrolide antibiotics, its clinical development was halted. The information presented in this guide, compiled from available scientific literature and chemical databases, provides a foundation for researchers interested in the further study of **Lexithromycin** or the design of new macrolide antibiotics with enhanced therapeutic profiles. The provided hypothetical



experimental protocols can serve as a starting point for the synthesis and analysis of this compound.

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